molecular formula C24H33NO5 B1436994 (1R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;2-hydroxy-2-phenylacetic acid CAS No. 280565-80-2

(1R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;2-hydroxy-2-phenylacetic acid

Cat. No.: B1436994
CAS No.: 280565-80-2
M. Wt: 415.5 g/mol
InChI Key: KXSHEWVOCXRQCD-OIBOYYEISA-N
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Description

(1R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;2-hydroxy-2-phenylacetic acid is a chiral compound that combines the analgesic properties of tramadol with the chiral specificity of mandelic acid Tramadol is a well-known synthetic opioid analgesic used to treat moderate to severe pain, while mandelic acid is an aromatic alpha hydroxy acid derived from almonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;2-hydroxy-2-phenylacetic acid typically involves the resolution of racemic tramadol using (S)-(+)-mandelic acid. The process begins with the preparation of racemic tramadol, which is then reacted with (S)-(+)-mandelic acid to form diastereomeric salts. These salts are separated by crystallization, and the desired diastereomer is isolated and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) may be employed to monitor the reaction progress and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;2-hydroxy-2-phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;2-hydroxy-2-phenylacetic acid has several scientific research applications, including:

    Chemistry: The compound is used as a chiral building block in the synthesis of other complex molecules.

    Biology: It serves as a model compound for studying chiral interactions and enantioselective processes.

    Medicine: The analgesic properties of tramadol make it useful in pain management research.

Mechanism of Action

The mechanism of action of (1R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;2-hydroxy-2-phenylacetic acid involves its interaction with opioid receptors in the central nervous system. Tramadol acts as an agonist at the mu-opioid receptor, leading to analgesic effects. Additionally, tramadol inhibits the reuptake of norepinephrine and serotonin, contributing to its pain-relieving properties. The chiral nature of the compound may influence its binding affinity and selectivity for these receptors.

Comparison with Similar Compounds

(1R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;2-hydroxy-2-phenylacetic acid can be compared with other similar compounds, such as:

    Tramadol: The parent compound, which lacks the chiral specificity provided by mandelic acid.

    Mandelic Acid: An aromatic alpha hydroxy acid with applications in skincare and as a chiral resolving agent.

    Other Chiral Opioids: Compounds like ®-methadone and (S)-methadone, which exhibit different pharmacological profiles due to their chiral nature.

The uniqueness of this compound lies in its combination of tramadol’s analgesic properties with the chiral specificity of mandelic acid, potentially leading to enhanced efficacy and reduced side effects.

Properties

IUPAC Name

(1R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;2-hydroxy-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.C8H8O3/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;9-7(8(10)11)6-4-2-1-3-5-6/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1-5,7,9H,(H,10,11)/t14?,16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSHEWVOCXRQCD-OIBOYYEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.C1=CC=C(C=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC1CCCC[C@@]1(C2=CC(=CC=C2)OC)O.C1=CC=C(C=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;2-hydroxy-2-phenylacetic acid
Reactant of Route 6
(1R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;2-hydroxy-2-phenylacetic acid

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